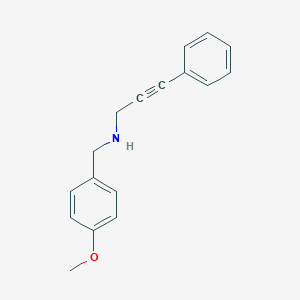![molecular formula C12H17Cl2NO2 B275863 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol](/img/structure/B275863.png)
1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol, also known as DEBE-1, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol acts as an inhibitor of PKC activity by binding to the enzyme's regulatory domain. This binding prevents the activation of PKC, which is necessary for the enzyme to perform its cellular functions. By inhibiting PKC activity, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol can affect various cellular processes that are regulated by PKC, including gene expression, cell proliferation, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol are diverse and depend on the specific cellular processes that are affected by PKC inhibition. In general, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and enhance the activity of certain immune cells. In addition, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been shown to enhance synaptic transmission and plasticity in the brain, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol in lab experiments is its specificity for PKC inhibition. Unlike other PKC inhibitors, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol does not affect the activity of other enzymes or signaling pathways. This specificity allows researchers to study the effects of PKC inhibition on specific cellular processes without the confounding effects of other enzymes or pathways. However, one limitation of using 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol is its potential toxicity, which may limit its use in certain experimental systems or require the use of lower concentrations.
Orientations Futures
There are several future directions for research on 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol. One area of research is the development of more potent and selective PKC inhibitors based on the structure of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol. Another area of research is the exploration of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. In addition, future research may focus on the effects of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol on other cellular processes and signaling pathways beyond PKC.
Méthodes De Synthèse
The synthesis of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol involves several steps, including the reaction of 3,5-dichloro-4-ethoxybenzyl chloride with diisopropylamine, followed by the addition of 2-propanol. This process results in the formation of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been used to study the regulation of protein kinase C (PKC) activity and the role of PKC in various cellular processes. In pharmacology, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been studied for its effects on synaptic transmission and plasticity.
Propriétés
Formule moléculaire |
C12H17Cl2NO2 |
|---|---|
Poids moléculaire |
278.17 g/mol |
Nom IUPAC |
1-[(3,5-dichloro-4-ethoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C12H17Cl2NO2/c1-3-17-12-10(13)4-9(5-11(12)14)7-15-6-8(2)16/h4-5,8,15-16H,3,6-7H2,1-2H3 |
Clé InChI |
ORRFPUOVSSXHRL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNCC(C)O)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1Cl)CNCC(C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-N-[2-({[5-(2,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275780.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275781.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275782.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275785.png)
![2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)

![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)
![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275794.png)
![1-(1,3-benzodioxol-5-yl)-N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]methanamine](/img/structure/B275795.png)
![N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275797.png)
![N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275798.png)
![N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275799.png)
![2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]-2-methylpropan-1-ol](/img/structure/B275801.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275802.png)